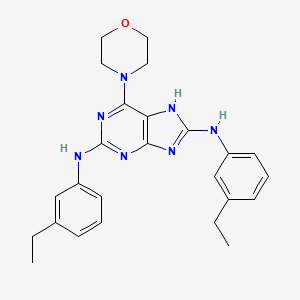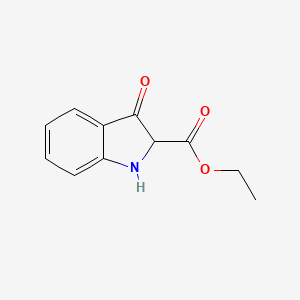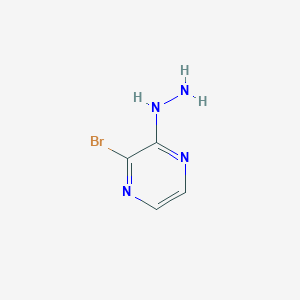
2-Bromo-3-hydrazinylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-hydrazinylpyrazine is an organic compound with the molecular formula C₄H₅BrN₄ It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both bromine and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydrazinylpyrazine typically involves the bromination of 3-hydrazinylpyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle bromine and hydrazine, both of which are hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming azo compounds or other derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while cyclization reactions can produce triazolopyrazine derivatives .
Scientific Research Applications
2-Bromo-3-hydrazinylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydrazinylpyrazine and its derivatives involves interactions with various molecular targets. For instance, the hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
2-Chloro-3-hydrazinylpyrazine: Similar structure but with a chlorine atom instead of bromine.
3-Hydrazinylpyrazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
2-Bromo-3-methylpyrazine: Contains a methyl group instead of a hydrazine group, leading to different chemical properties.
Uniqueness: 2-Bromo-3-hydrazinylpyrazine is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of various heterocyclic compounds .
Properties
CAS No. |
2167124-76-5 |
|---|---|
Molecular Formula |
C4H5BrN4 |
Molecular Weight |
189.01 g/mol |
IUPAC Name |
(3-bromopyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C4H5BrN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) |
InChI Key |
HDIJYCSAGIRNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
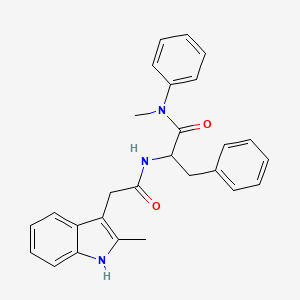
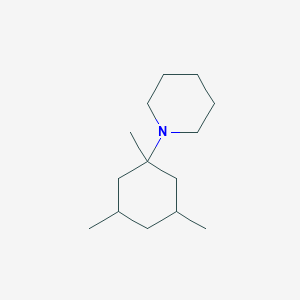
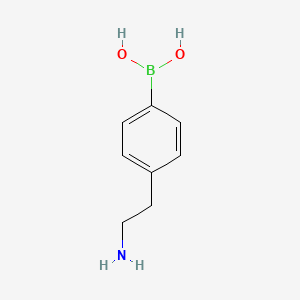
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)

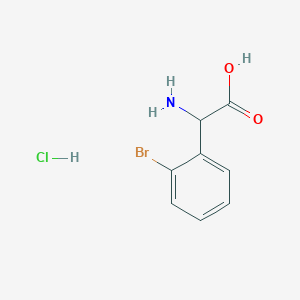
![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)
